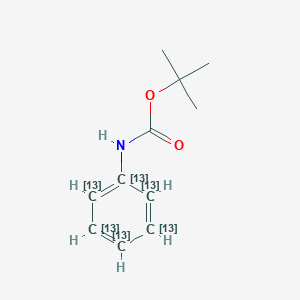

N-(tert-Butoxycarbonyl)aniline-13C6

Description

BenchChem offers high-quality N-(tert-Butoxycarbonyl)aniline-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-Butoxycarbonyl)aniline-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)/i4+1,5+1,6+1,7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZHPWMVEVZEFG-VFESMUGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443710 | |

| Record name | N-BOC-aniline-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176850-21-8 | |

| Record name | N-BOC-aniline-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)aniline-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(tert-Butoxycarbonyl)aniline-13C6. This isotopically labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative analysis and as a tracer to elucidate metabolic pathways.

Chemical Properties and Data

N-(tert-Butoxycarbonyl)aniline-13C6 is a stable, non-radioactive isotopologue of N-Boc-aniline, where all six carbon atoms of the aniline (B41778) ring are replaced with the 13C isotope. This labeling provides a distinct mass shift, facilitating its detection and differentiation from its unlabeled counterpart in mass spectrometry-based assays.

Table 1: General and Computed Physical & Chemical Properties [1]

| Property | Value |

| IUPAC Name | tert-butyl N-([1,2,3,4,5,6-13C6]phenyl)carbamate |

| Synonyms | N-Boc-aniline-13C6, tert-Butyl N-phenylcarbamate-13C6 |

| CAS Number | 176850-21-8 |

| Molecular Formula | C5(13C)6H15NO2 |

| Molecular Weight | 199.24 g/mol |

| Appearance | White to off-white solid (unlabeled) |

| Melting Point | 133-137 °C (unlabeled) |

| Boiling Point | 235.3 ± 9.0 °C (Predicted) |

| Density | 1.082 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in DMSO and Methanol (unlabeled) |

Synthesis and Experimental Protocols

The synthesis of N-(tert-Butoxycarbonyl)aniline-13C6 involves the protection of the amino group of Aniline-13C6 with a tert-butoxycarbonyl (Boc) group. A general and widely used method for this transformation is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc)2O.

Experimental Protocol: General N-Boc Protection of Aniline

This protocol describes a general procedure for the N-Boc protection of aniline and can be adapted for the synthesis of N-(tert-Butoxycarbonyl)aniline-13C6 starting from Aniline-13C6.

Materials:

-

Aniline-13C6

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (B128534) (TEA) or other suitable base (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Aniline-13C6 (1.0 equivalent) in dry THF or DCM.

-

Add triethylamine (1.1 equivalents) to the solution (this is optional but can accelerate the reaction).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-(tert-Butoxycarbonyl)aniline-13C6.

Workflow for N-Boc Protection of Aniline-13C6:

Spectroscopic Characterization (Predicted and Analogous Data)

No specific experimental spectral data for N-(tert-Butoxycarbonyl)aniline-13C6 is publicly available. The following tables provide predicted data and data for the unlabeled analog.

Table 2: Predicted 1H NMR and 13C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) |

| 1H NMR | |

| -C(CH 3)3 | ~1.5 (s, 9H) |

| -NH - | ~6.5-7.0 (br s, 1H) |

| Aromatic CH | ~7.0-7.5 (m, 5H) |

| 13C NMR | |

| -C (CH3)3 | ~28 |

| -C (CH3)3 | ~80 |

| Aromatic 13C | ~118-140 (multiple peaks expected) |

| -C =O | ~153 |

Note: The 13C NMR spectrum of the labeled compound will show significant coupling between the 13C nuclei of the aromatic ring.

Table 3: Mass Spectrometry Data (Predicted)

| Ion | m/z (Predicted) | Description |

| [M+H]+ | 200.1 | Protonated molecular ion |

| [M-C4H8+H]+ | 144.1 | Loss of isobutylene |

| [13C6H5NH2+H]+ | 100.1 | Aniline-13C6 fragment |

Table 4: Infrared (IR) Spectroscopy Data (for unlabeled N-Boc-aniline)

| Wavenumber (cm-1) | Assignment |

| ~3400 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1730 | C=O stretch (urethane) |

| ~1600, 1490 | Aromatic C=C stretch |

| ~1240, 1160 | C-N and C-O stretch |

Applications in Drug Development

Stable isotope-labeled compounds like N-(tert-Butoxycarbonyl)aniline-13C6 are instrumental in various stages of drug discovery and development.

Metabolic Profiling and Pathway Elucidation

The 13C6-label allows for the unambiguous tracing of the aniline moiety through metabolic pathways. By administering the labeled compound to in vitro or in vivo systems, researchers can identify and quantify metabolites using mass spectrometry. The distinct mass shift of the labeled core helps to differentiate drug-derived metabolites from endogenous molecules.

Metabolic Fate Tracing Workflow:

Internal Standard for Quantitative Bioanalysis

Due to its chemical identity with the unlabeled analyte and its distinct mass, N-(tert-Butoxycarbonyl)aniline-13C6 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification. It co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which allows for accurate and precise quantification of the unlabeled drug or metabolite in complex biological matrices.

Safety and Handling

As N-(tert-Butoxycarbonyl)aniline-13C6 is a stable isotope-labeled compound, it is not radioactive. The primary hazards are associated with the chemical properties of the molecule itself. The safety precautions are therefore the same as for the unlabeled N-(tert-Butoxycarbonyl)aniline.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: This document is intended for informational purposes for research professionals. The absence of specific experimental data for N-(tert-Butoxycarbonyl)aniline-13C6 necessitates the use of predicted data and information from its unlabeled analog. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Technical Guide: Synthesis and Purification of N-(tert-Butoxycarbonyl)aniline-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-(tert-Butoxycarbonyl)aniline-¹³C₆, a stable isotope-labeled compound valuable in various research applications, including metabolic studies and as a standard in mass spectrometry-based quantification. This document details experimental protocols, presents quantitative data, and offers visual workflows to ensure clarity and reproducibility in the laboratory setting.

Introduction

N-(tert-Butoxycarbonyl)aniline-¹³C₆ (N-Boc-aniline-¹³C₆) is an isotopically labeled derivative of N-Boc-aniline, where the six carbon atoms of the benzene (B151609) ring are replaced with the ¹³C isotope. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The presence of the ¹³C₆-labeled phenyl ring allows for the use of this compound as an internal standard in quantitative analyses and as a tracer in metabolic fate studies of aniline-containing compounds.

Chemical Structure:

Key Properties:

| Property | Value | Reference |

| Molecular Formula | ¹³C₆C₅H₁₅NO₂ | [1] |

| Molecular Weight | ~199.24 g/mol | [1] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [] |

Synthesis of N-(tert-Butoxycarbonyl)aniline-¹³C₆

The synthesis of N-(tert-Butoxycarbonyl)aniline-¹³C₆ is achieved through the reaction of aniline-¹³C₆ with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This reaction, a nucleophilic attack of the amino group on the carbonyl carbon of the Boc anhydride, is a standard and efficient method for the introduction of the Boc protecting group. Various catalytic and solvent-free methods have been developed to promote this transformation with high yields.

General Reaction Scheme

The overall reaction for the synthesis is as follows:

Experimental Protocol (Adapted from General Procedures)

This protocol is adapted from established methods for the N-Boc protection of aniline (B41778). Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Materials:

-

Aniline-¹³C₆ (e.g., 99 atom % ¹³C)[]

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Base (optional, e.g., Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up

Procedure:

-

In a round-bottom flask, dissolve aniline-¹³C₆ (1.0 eq) in the chosen solvent (e.g., DCM, 10 mL per mmol of aniline).

-

Add di-tert-butyl dicarbonate (1.1 - 1.2 eq).

-

If a base is used, add it to the reaction mixture (e.g., TEA, 1.2 eq, or a catalytic amount of DMAP).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aniline-¹³C₆ spot.

-

Upon completion (typically 1-4 hours), the reaction mixture is worked up.

-

Work-up:

-

If the reaction is performed in an organic solvent, wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted (Boc)₂O and acidic byproducts.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-(tert-Butoxycarbonyl)aniline-¹³C₆.

-

Quantitative Data (Based on Unlabeled Aniline)

The following table summarizes typical reaction conditions and yields for the N-Boc protection of unlabeled aniline, which can be used as a reference for the synthesis of the ¹³C₆-labeled analogue.

| Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

| None | Water-acetone | 8 min | 94 | [3] |

| Amberlite-IR 120 | Solvent-free | < 1 min | 99 | [3] |

| Sulfonated Reduced Graphene Oxide | Solvent-free | 10 min | 95 | [3] |

| Yttria-zirconia | Acetonitrile | 3 h (reflux) | - | [4] |

// Nodes Aniline_13C6 [label="Aniline-¹³C₆", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boc2O [label="Di-tert-butyl dicarbonate\n((Boc)₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction\n(Room Temperature)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=1.8, height=1.8]; Workup [label="Aqueous Work-up\n(NaHCO₃, H₂O, Brine)", fillcolor="#FBBC05", fontcolor="#202124"]; Drying [label="Drying\n(Na₂SO₄)", fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Product [label="Crude\nN-Boc-aniline-¹³C₆", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Aniline_13C6 -> Reaction; Boc2O -> Reaction; Solvent -> Reaction; Reaction -> Workup [label="TLC Monitoring"]; Workup -> Drying; Drying -> Concentration; Concentration -> Crude_Product; } caption="Synthesis Workflow for N-Boc-aniline-¹³C₆"

Purification of N-(tert-Butoxycarbonyl)aniline-¹³C₆

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and residual solvent. The two most common methods for purifying solid organic compounds are recrystallization and column chromatography.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent or solvent system can be identified. The principle relies on the difference in solubility of the compound and impurities at different temperatures.

Experimental Protocol:

-

Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for recrystallization of aniline derivatives include ethanol, ethanol/water mixtures, and hexane/ethyl acetate (B1210297).[5]

-

Dissolution: Dissolve the crude N-(tert-Butoxycarbonyl)aniline-¹³C₆ in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For aniline derivatives, which are basic, special considerations are necessary to prevent tailing on the commonly used acidic silica (B1680970) gel.

Experimental Protocol:

-

Stationary Phase: Silica gel is commonly used. To prevent tailing of the basic aniline derivative, the silica gel can be treated with a base, or a small percentage of a basic modifier can be added to the eluent.[6]

-

Eluent Selection: Determine a suitable eluent system using TLC. A good system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities. A common eluent system for N-Boc-aniline is a mixture of petroleum ether and ethyl acetate (e.g., 97:3).[4]

-

Column Packing: Pack a chromatography column with a slurry of silica gel in the initial eluent.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(tert-Butoxycarbonyl)aniline-¹³C₆.

// Nodes Crude_Product [label="Crude\nN-Boc-aniline-¹³C₆", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Choice [label="Purification Method", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=2]; Recrystallization [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column_Chromatography [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolution [label="Dissolve in\nHot Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Cooling [label="Slow Cooling &\nCrystallization", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filtration & Washing", fillcolor="#FBBC05", fontcolor="#202124"]; Drying_Recrys [label="Drying", fillcolor="#FBBC05", fontcolor="#202124"]; Eluent_Selection [label="Eluent Selection\n(TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Column_Elution [label="Column Elution &\nFraction Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fraction_Analysis [label="Fraction Analysis\n(TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Concentration_Column [label="Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure_Product [label="Pure\nN-Boc-aniline-¹³C₆", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude_Product -> Choice; Choice -> Recrystallization [label=" Solid "]; Choice -> Column_Chromatography [label=" Oily/Impure "]; Recrystallization -> Dissolution; Dissolution -> Cooling; Cooling -> Filtration; Filtration -> Drying_Recrys; Drying_Recrys -> Pure_Product; Column_Chromatography -> Eluent_Selection; Eluent_Selection -> Column_Elution; Column_Elution -> Fraction_Analysis; Fraction_Analysis -> Concentration_Column; Concentration_Column -> Pure_Product; } caption="Purification Workflow for N-Boc-aniline-¹³C₆"

Characterization

The identity and purity of the synthesized N-(tert-Butoxycarbonyl)aniline-¹³C₆ should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the Boc group and the aromatic protons. ¹³C NMR will show signals for the ¹³C-labeled carbons of the phenyl ring, which will be significantly enhanced compared to a natural abundance spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and isotopic enrichment of the final product.

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values for the unlabeled compound (133-137 °C).

Safety Considerations

-

Aniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis and purification.

This guide provides a comprehensive framework for the successful synthesis and purification of N-(tert-Butoxycarbonyl)aniline-¹³C₆. By following these protocols and adapting them as necessary, researchers can confidently prepare this valuable isotopically labeled compound for their specific applications.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. ckisotopes.com [ckisotopes.com]

In-Depth Technical Guide: N-(tert-Butoxycarbonyl)aniline-13C6

CAS Number: 176850-21-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)aniline-13C6 is a stable isotope-labeled derivative of N-Boc-aniline, a common protecting group for the amino functionality of aniline. The incorporation of six carbon-13 atoms into the benzene (B151609) ring makes this compound an invaluable tool in analytical and research settings, particularly in the field of drug discovery and development. Its primary application is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of aniline-containing compounds and their metabolites.[1][2] The mass shift of +6 amu provided by the 13C6-label ensures clear differentiation from the unlabeled analyte, minimizing isotopic interference and enhancing the accuracy of quantification.[1]

Chemical and Physical Properties

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 176850-21-8 | PubChem[3] |

| Molecular Formula | C5(13C)6H15NO2 | BLD Pharm[4] |

| Molecular Weight | 199.20 g/mol (Computed) | PubChem[3] |

| IUPAC Name | tert-butyl N-phenylcarbamate-1,2,3,4,5,6-13C6 | PubChem[3] |

| Synonyms | N-BOC-aniline-13C6, tert-Butyl N-phenylcarbamate-13C6 | PubChem[3] |

Table 2: Physical Properties (Computed and Analog Data)

| Property | Value | Source & Notes |

| Melting Point | 133-137 °C | ChemicalBook (for unlabeled analogue)[5] |

| Boiling Point | 235.3 ± 9.0 °C (Predicted) | ChemicalBook (for unlabeled analogue)[5] |

| Density | 1.082 ± 0.06 g/cm³ (Predicted) | ChemicalBook (for unlabeled analogue)[5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook (for unlabeled analogue)[5] |

| Appearance | White to pale brown solid | ChemicalBook (for unlabeled analogue)[5] |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of N-(tert-Butoxycarbonyl)aniline-13C6 is not publicly available. However, it can be readily synthesized from commercially available Aniline-13C6 using standard procedures for the N-tert-butoxycarbonylation of anilines.

Experimental Protocol: General Synthesis of N-(tert-Butoxycarbonyl)aniline-13C6

This protocol is adapted from established methods for the N-Boc protection of amines.

Materials:

-

Aniline-13C6 (CAS: 100849-37-4)[6]

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Aniline-13C6 (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of (Boc)2O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Aniline-13C6) is consumed.

-

Workup:

-

Quench the reaction by adding water or saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure N-(tert-Butoxycarbonyl)aniline-13C6.

Diagram of the Synthesis Workflow:

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. N-(tert-Butoxycarbonyl)aniline-13C6 | C11H15NO2 | CID 10703147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 176850-21-8|N-(tert-Butoxycarbonyl)aniline-13C6|BLD Pharm [bldpharm.com]

- 5. N-BOC ANILINE | 3422-01-3 [chemicalbook.com]

- 6. 苯胺-13C6 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

Structure Elucidation of N-(tert-Butoxycarbonyl)aniline-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of N-(tert-Butoxycarbonyl)aniline-13C6. It details the key analytical techniques and experimental protocols required for the unambiguous identification and characterization of this isotopically labeled compound.

Compound Identification

| Property | Value | Source |

| Compound Name | N-(tert-Butoxycarbonyl)aniline-13C6 | - |

| Synonyms | N-BOC-aniline-13C6, tert-butyl N-((1,2,3,4,5,6-13C6)phenyl)carbamate | PubChem[1] |

| CAS Number | 176850-21-8 | PubChem[1] |

| Molecular Formula | ¹³C₆C₅H₁₅NO₂ | Biosynth[2] |

| Molecular Weight | 199.20 g/mol | PubChem[1] |

| Isotopic Purity | 99 atom % ¹³C | Sigma-Aldrich |

Spectroscopic Data and Analysis

The structure of N-(tert-Butoxycarbonyl)aniline-13C6 is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of N-(tert-Butoxycarbonyl)aniline-13C6, providing detailed information about the carbon and proton environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing carbamate (B1207046) group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2', H-6' | ~7.3 | Multiplet |

| H-3', H-4', H-5' | ~7.0 - 7.2 | Multiplet |

| -NH- | ~6.5 | Singlet (broad) |

| -C(CH₃)₃ | ~1.5 | Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is the definitive tool for confirming the isotopic labeling of the aniline (B41778) ring. Due to the 99% ¹³C enrichment of the aromatic ring, complex ¹³C-¹³C spin-spin coupling patterns will be observed. The chemical shifts of the tert-butoxycarbonyl group remain unaffected.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹³C Coupling Constants (J, Hz) |

| ¹³C-1' | ~138 | ¹J(C1'-C2') ≈ 55-60 Hz, ²J(C1'-C3') ≈ 1-3 Hz, ³J(C1'-C4') ≈ 7-10 Hz |

| ¹³C-2', ¹³C-6' | ~118 | ¹J(C2'-C1') ≈ 55-60 Hz, ¹J(C2'-C3') ≈ 55-60 Hz, ²J(C2'-C4') ≈ 7-10 Hz, ³J(C2'-C5') ≈ 1-3 Hz |

| ¹³C-3', ¹³C-5' | ~129 | ¹J(C3'-C2') ≈ 55-60 Hz, ¹J(C3'-C4') ≈ 55-60 Hz, ²J(C3'-C1') ≈ 1-3 Hz, ³J(C3'-C6') ≈ 7-10 Hz |

| ¹³C-4' | ~123 | ¹J(C4'-C3') ≈ 55-60 Hz, ²J(C4'-C2') ≈ 7-10 Hz |

| -C=O | ~153 | - |

| -C(CH₃)₃ | ~80 | - |

| -C(CH₃)₃ | ~28 | - |

Note: Predicted chemical shifts are based on data for the unlabeled compound. Coupling constants are estimated based on values reported for benzene.[3][4]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic enrichment of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 200.13 | Protonated molecular ion. The +6 mass shift compared to the unlabeled compound (m/z 194) confirms the ¹³C₆ labeling. |

| [M+Na]⁺ | 222.11 | Sodium adduct. |

| [M-C₄H₈+H]⁺ | 144.08 | Loss of isobutylene (B52900) from the tert-butyl group. |

| [¹³C₆H₅NH₂]⁺ | 99.08 | Fragment corresponding to aniline-¹³C₆. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration | Intensity |

| ~3400 | N-H Stretch | Medium |

| ~3050 | Aromatic C-H Stretch | Medium |

| ~2980 | Aliphatic C-H Stretch | Strong |

| ~1730 | C=O Stretch (Amide I) | Strong |

| ~1590, 1490 | Aromatic C=C Stretch | Medium-Strong |

| ~1520 | N-H Bend (Amide II) | Strong |

| ~1230 | C-N Stretch | Strong |

| ~1160 | C-O Stretch | Strong |

Experimental Protocols

Synthesis of N-(tert-Butoxycarbonyl)aniline-13C6

A standard procedure for the N-Boc protection of an amine can be adapted for the synthesis of the title compound.[5][6][7]

Materials:

-

Aniline-¹³C₆ (1.0 eq)

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

-

Dissolve Aniline-¹³C₆ in the chosen solvent in a round-bottom flask.

-

Add the base (e.g., triethylamine) to the solution.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain N-(tert-Butoxycarbonyl)aniline-13C6 as a solid.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of N-(tert-Butoxycarbonyl)aniline-13C6.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to an NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C (though high enrichment in the ring mitigates this for those carbons).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

Instrument Parameters (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas: Nitrogen, at a flow rate appropriate for the instrument.

-

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

Sample Preparation (Thin Film):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl, KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

Visualizations

Caption: Workflow for the synthesis and structural elucidation of N-(tert-Butoxycarbonyl)aniline-13C6.

Caption: Predicted ESI-MS fragmentation pathway for N-(tert-Butoxycarbonyl)aniline-13C6.

Caption: Logical relationships of NMR data to the structural elucidation of the target molecule.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Aniline-13C6 | 100849-37-4 | FA176262 | Biosynth [biosynth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

Isotopic Purity of N-(tert-Butoxycarbonyl)aniline-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of N-(tert-Butoxycarbonyl)aniline-13C6. This stable isotope-labeled compound is a crucial tool in various research and development applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies, where it serves as an internal standard for quantitative mass spectrometry. This guide details the synthesis, quality specifications, and the analytical methodologies used to determine the isotopic purity of this compound.

Introduction

N-(tert-Butoxycarbonyl)aniline-13C6 is the 13C-labeled analogue of N-Boc-aniline. The six carbon atoms of the aniline (B41778) ring are replaced with the stable isotope carbon-13. This isotopic labeling provides a distinct mass shift, allowing for its differentiation from its unlabeled counterpart in mass spectrometry-based analyses. The accuracy of quantitative studies using this labeled compound is directly dependent on its isotopic and chemical purity.

Synthesis of N-(tert-Butoxycarbonyl)aniline-13C6

The synthesis of N-(tert-Butoxycarbonyl)aniline-13C6 is typically achieved through the N-protection of Aniline-13C6 with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. Aniline-13C6, with a high isotopic enrichment (typically >99 atom % 13C), serves as the starting material.

A general synthetic scheme involves the reaction of Aniline-13C6 with (Boc)₂O in the presence of a suitable base and solvent. Various methods have been reported for the N-tert-butoxycarbonylation of anilines, and a representative protocol is described in the experimental section of this guide.

A Technical Guide to Commercial Sourcing and Analysis of N-(tert-Butoxycarbonyl)aniline-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and analytical methodologies for N-(tert-Butoxycarbonyl)aniline-¹³C₆, a stable isotope-labeled compound crucial for a variety of applications in drug metabolism studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry.

Commercial Supplier Data

The following table summarizes the commercial availability of N-(tert-Butoxycarbonyl)aniline-¹³C₆ from various suppliers. Pricing and availability are subject to change and should be confirmed with the respective vendors.

| Supplier | Catalog Number | CAS Number | Purity | Availability/Size | Price (USD) |

| Mithridion | - | 176850-21-8 | Not Specified | 1 mg | $504.72[1] |

| 5 mg | $1,380.56[2] | ||||

| Toronto Research Chemicals (via Fisher Scientific) | 30341043 | 176850-21-8 | Not Specified | 10 mg | Inquiry Required[3] |

| - | 5 mg | Inquiry Required[4] | |||

| BLD Pharm | - | 176850-21-8 | Not Specified | Inquiry Required | Inquiry Required[5] |

| MedChemExpress (MCE) | HY-W778065 | 176850-21-8 | Not Specified | Inquiry Required | Inquiry Required[6] |

| Clearsynth | CS-T-09321 | 176850-21-8 | Not Specified | Inquiry Required | Inquiry Required |

| CS-EK-02749 | 3422-01-3 | Not Specified | Inquiry Required | Inquiry Required | |

| Santa Cruz Biotechnology | - | 176850-22-9 | Not Specified | Inquiry Required | Inquiry Required[7] |

Experimental Protocols

Synthesis: N-tert-Butoxycarbonylation of Aniline-¹³C₆

This protocol is adapted from a general, environmentally friendly procedure for the N-Boc protection of amines using water as a solvent.[8] The starting material for this synthesis would be the commercially available Aniline-¹³C₆.

Materials:

-

Aniline-¹³C₆ (1 equivalent)

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 equivalents)

-

Distilled Water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask, add Aniline-¹³C₆ (1 mmol).

-

Add a mixture of 9.5 mL of distilled water and 0.5 mL of acetone to the flask.

-

Stir the mixture at room temperature for a few minutes to ensure dissolution.

-

Add di-tert-butyl dicarbonate (1.1 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (disappearance of the starting aniline), add 5 mL of dichloromethane to the flask and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with an additional portion of dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The resulting residue is the N-(tert-Butoxycarbonyl)aniline-¹³C₆ product. Further purification can be performed by column chromatography on silica (B1680970) gel if required.[8]

Analytical Method: ¹³C NMR Spectroscopy

This protocol provides general guidelines for acquiring a ¹³C NMR spectrum for the characterization of N-(tert-Butoxycarbonyl)aniline-¹³C₆.

Materials and Equipment:

-

N-(tert-Butoxycarbonyl)aniline-¹³C₆ sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR spectrometer

-

NMR tube

Procedure:

-

Prepare a sample by dissolving an appropriate amount of N-(tert-Butoxycarbonyl)aniline-¹³C₆ in a deuterated solvent in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. Due to the ¹³C enrichment of the aniline (B41778) ring, the signals corresponding to these carbons will be significantly enhanced.

-

Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

The chemical shifts of the six carbons in the aniline ring will be observed, providing confirmation of the isotopic labeling.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for the analysis of aniline and its derivatives, which can be adapted for N-(tert-Butoxycarbonyl)aniline-¹³C₆.[9][10]

Equipment and Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., phosphate (B84403) or acetate) or acid (e.g., formic acid or phosphoric acid) for pH adjustment

-

Syringe filters (0.45 µm)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with buffer or acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a stock solution of N-(tert-Butoxycarbonyl)aniline-¹³C₆ in the mobile phase or a suitable organic solvent.

-

Prepare a series of working standards by diluting the stock solution to appropriate concentrations for creating a calibration curve.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standards and the sample.

-

Identify the peak corresponding to N-(tert-Butoxycarbonyl)aniline-¹³C₆ based on its retention time.

-

Quantify the compound by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the procurement and use of N-(tert-Butoxycarbonyl)aniline-¹³C₆.

References

- 1. N-(tert-Butoxycarbonyl)aniline-13C6 1mg | Mithridion [mithridion.com]

- 2. N-(tert-Butoxycarbonyl)aniline-13C6 5mg | Mithridion [mithridion.com]

- 3. Toronto Research Chemicals 10MG N-(tert-Butoxycarbonyl)aniline-1..3C6, | Fisher Scientific [fishersci.be]

- 4. Toronto Research Chemicals 5MG N-(tert-Butoxycarbonyl)aniline-1..3C6, Quantity: | Fisher Scientific [fishersci.se]

- 5. 176850-21-8|N-(tert-Butoxycarbonyl)aniline-13C6|BLD Pharm [bldpharm.com]

- 6. N-(tert-Butoxycarbonyl)aniline-13C6N-(叔丁氧羰基)苯胺-13C6,176850-21-8价格_品牌:MedChemExpress(MCE)-丁香通 [m.biomart.cn]

- 7. scbt.com [scbt.com]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Navigating the Safety Profile of N-(tert-Butoxycarbonyl)aniline-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for N-(tert-Butoxycarbonyl)aniline-13C6, a stable isotope-labeled compound integral to advanced research and pharmaceutical development. Due to the limited availability of a specific Safety Data Sheet (SDS) for the 13C6-labeled variant, this document leverages data from the non-labeled parent compound, N-(tert-Butoxycarbonyl)aniline. The toxicological and physical properties are expected to be nearly identical. This guide will synthesize available data on hazards, handling, and protective measures to ensure safe laboratory practices.

Chemical Identification and Physical Properties

N-(tert-Butoxycarbonyl)aniline-13C6 is a derivative of aniline (B41778) where the amine group is protected by a tert-butoxycarbonyl (Boc) group, and the benzene (B151609) ring is enriched with six Carbon-13 isotopes. This isotopic labeling makes it a valuable tool in metabolic studies and as an internal standard in analytical assays.

| Property | Value | Source |

| Molecular Formula | C₅¹³C₆H₁₅NO₂ | [1] |

| Molecular Weight | 199.20 g/mol | [2][3] |

| CAS Number | 176850-21-8 | [2] |

| Appearance | White to pale brown solid | [4] |

| Melting Point | 133-137 °C | [4] |

| Boiling Point | 235.3 ± 9.0 °C (Predicted) | [4] |

| Density | 1.082 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [4] |

Hazard Identification and GHS Classification

Based on the data for N-(tert-Butoxycarbonyl)aniline, the compound is classified as hazardous. The primary hazards are related to ingestion and skin/eye contact. It is crucial to distinguish its safety profile from that of its highly toxic precursor, aniline. The Boc protection significantly mitigates the toxicity of the amino group.

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

Signal Word: Danger

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[5]

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust. |

| P264 | Wash skin thoroughly after handling.[4][5] | |

| P270 | Do not eat, drink or smoke when using this product.[4] | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection.[5] | |

| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | |

| P305 + P351 + P338 + P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |

| P405 | Store locked up.[6] | |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant.[6] |

Experimental Protocols for Safety Assessment

While specific experimental safety data for N-(tert-Butoxycarbonyl)aniline-13C6 is not publicly available, the GHS classifications are derived from standardized assays. The methodologies for determining these classifications are outlined below.

Acute Oral Toxicity (LD50): The "Up-and-Down" procedure or similar fixed-dose methods are typically employed. A small number of animals are dosed sequentially. The dose for each subsequent animal is adjusted up or down depending on the outcome of the previous animal. This method minimizes the number of animals required to estimate the LD50 value, which for a Category 4 substance is between 300 and 2000 mg/kg.

Skin Irritation: This is assessed using in vivo dermal irritation tests, often following OECD Guideline 404. A small amount of the substance is applied to a shaved patch of skin on a test animal (typically a rabbit) and covered with a gauze patch. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Eye Irritation/Damage: The potential for serious eye damage is evaluated using methods like the OECD Guideline 405. A small, measured amount of the substance is applied to the eye of a test animal. The eye is then examined for effects on the cornea, iris, and conjunctiva at specific time points.

Visualized Safety Information

To facilitate a quick understanding of the safety requirements, the following diagrams illustrate the hazard classification and recommended personal protective equipment.

Caption: GHS Hazard Classification for N-(tert-Butoxycarbonyl)aniline.

Caption: Recommended Personal Protective Equipment (PPE) Workflow.

First Aid Measures

In the event of exposure, prompt action is essential.

-

If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell.[4] Rinse mouth.[4]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[6] Avoid breathing dust. Prevent contact with skin and eyes by wearing appropriate personal protective equipment.[5] Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

N-(tert-Butoxycarbonyl)aniline-13C6, while significantly less hazardous than its parent compound aniline, still presents notable risks that necessitate careful handling. The primary concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system. By adhering to the GHS guidelines, utilizing appropriate personal protective equipment, and following the prescribed handling and storage protocols, researchers can safely work with this valuable isotopic compound. This guide serves as a foundational resource, and it is always recommended to consult the most current and specific Safety Data Sheet provided by the supplier.

References

A Technical Guide to the Physical Characteristics of N-(tert-Butoxycarbonyl)aniline-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical appearance and key physical properties of N-(tert-Butoxycarbonyl)aniline-13C6, a stable isotope-labeled compound crucial for various applications in drug metabolism studies, pharmacokinetic analysis, and as an internal standard in quantitative bioanalysis.

Physical Appearance and Properties

N-(tert-Butoxycarbonyl)aniline-13C6, the 13C labeled version of N-(tert-Butoxycarbonyl)aniline, is physically identical to its unlabeled counterpart. Isotopic labeling with carbon-13 does not alter the macroscopic physical properties such as color and physical state.

The compound is a solid , typically appearing as a white to pale brown powder or crystalline solid .[1] Key physical and chemical properties for both the labeled and unlabeled compounds are summarized in the table below for easy comparison.

| Property | N-(tert-Butoxycarbonyl)aniline-13C6 | N-(tert-Butoxycarbonyl)aniline (unlabeled) |

| Physical State | Solid | Solid[1] |

| Color | White to pale brown | White to pale brown[1] |

| Molecular Formula | C₅¹³C₆H₁₅NO₂ | C₁₁H₁₅NO₂ |

| Molecular Weight | 199.20 g/mol | 193.24 g/mol [1] |

| Melting Point | Not experimentally determined, but expected to be ~133-137 °C | 133-137 °C[1] |

| Boiling Point | Not determined | 235.3 ± 9.0 °C (Predicted)[1] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | DMSO (Slightly), Methanol (Slightly)[1] |

| CAS Number | 176850-21-8[2] | 3422-01-3[1] |

Logical Relationship of Physical Properties

The physical properties of an isotopically labeled compound are fundamentally linked to its unlabeled analogue. The introduction of ¹³C isotopes primarily affects the molecular weight, with negligible impact on the compound's physical appearance and other macroscopic properties.

Caption: Isotopic labeling effect on physical properties.

Experimental Considerations

While the physical appearance is consistent, it is standard practice in a research setting to verify the identity and purity of any chemical, including isotopically labeled standards, upon receipt.

Methodology for Visual Inspection:

-

Sample Preparation: Ensure the compound is at room temperature and in a well-lit area.

-

Observation: Visually inspect the compound through its transparent container. Note the color and physical state (e.g., crystalline, powder, amorphous solid).

-

Comparison: Compare the observed appearance with the information provided in the supplier's Certificate of Analysis (CoA). Any significant deviation should be reported to the supplier.

Methodology for Melting Point Determination:

-

Apparatus: Utilize a calibrated melting point apparatus.

-

Sample Loading: Load a small amount of the dry compound into a capillary tube.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.

-

Verification: The determined melting point should be sharp and within the expected range for a pure substance. A broad melting range may indicate the presence of impurities.

This guide provides a foundational understanding of the physical characteristics of N-(tert-Butoxycarbonyl)aniline-13C6. For further analytical data, researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier.

References

Methodological & Application

Application Notes and Protocols for N-(tert-Butoxycarbonyl)aniline-13C6 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (B41778) is a primary aromatic amine used in the synthesis of a wide range of industrial and pharmaceutical products. Its potential toxicity and carcinogenic properties necessitate sensitive and accurate quantification in various matrices, including environmental samples and pharmaceutical preparations. The use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response. N-(tert-Butoxycarbonyl)aniline-13C6 is a suitable internal standard for the quantification of aniline and its derivatives. The 13C6-labeled phenyl ring ensures that the stable isotope label is not lost during ionization or fragmentation, and its chemical properties are nearly identical to the unlabeled analyte, ensuring co-elution and similar ionization efficiency. The tert-Butoxycarbonyl (Boc) protecting group can be readily removed during sample preparation or in the ion source of the mass spectrometer to generate the aniline-13C6 cation for analysis. This application note provides a detailed protocol for the use of N-(tert-Butoxycarbonyl)aniline-13C6 as an internal standard for the quantitative analysis of aniline in aqueous samples by LC-MS/MS.

Principle of the Method

A known amount of the internal standard, N-(tert-Butoxycarbonyl)aniline-13C6, is added to the samples and calibration standards. Following a sample preparation procedure to extract the analyte and internal standard, the extract is analyzed by LC-MS/MS. The analyte and the internal standard are separated from other matrix components by reverse-phase liquid chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM). The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to quantify the amount of aniline in the unknown samples. This ratiometric measurement corrects for potential variations during sample preparation and analysis, leading to high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Aniline (analytical standard)

-

N-(tert-Butoxycarbonyl)aniline-13C6 (internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Preparation of Standard Solutions

-

Aniline Stock Solution (1 mg/mL): Accurately weigh 10 mg of aniline and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-(tert-Butoxycarbonyl)aniline-13C6 and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the aniline stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation: Solid Phase Extraction (SPE)

-

To a 10 mL aqueous sample, add 10 µL of the 1 µg/mL internal standard working solution.

-

Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte and internal standard with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 5 min, hold for 2 min, return to 5% B in 0.1 min, hold for 2.9 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Aniline | 94.1 | 77.1 | 25 | 60 |

| Aniline (Quantifier) | 94.1 | 66.1 | 35 | 60 |

| N-(tert-Butoxycarbonyl)aniline-13C6 (IS) | 200.1 | 100.1 | 20 | 70 |

Note: The MRM transition for the internal standard assumes in-source fragmentation of the Boc group.

Data Presentation

Table 1: Calibration Curve for Aniline Quantification

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 1,520 | 50,100 | 0.030 |

| 0.5 | 7,650 | 50,500 | 0.151 |

| 1.0 | 15,100 | 49,800 | 0.303 |

| 5.0 | 75,800 | 50,200 | 1.510 |

| 10.0 | 152,000 | 49,900 | 3.046 |

| 50.0 | 760,000 | 50,300 | 15.109 |

| Linearity (R²) | \multicolumn{3}{c | }{0.9995} | |

| LOD (ng/mL) | \multicolumn{3}{c | }{0.03} | |

| LOQ (ng/mL) | \multicolumn{3}{c | }{0.1} |

Table 2: Accuracy and Precision Data

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |

| 0.5 | 0.48 ± 0.04 | 96.0 | 8.3 |

| 5.0 | 5.1 ± 0.3 | 102.0 | 5.9 |

| 25.0 | 24.2 ± 1.1 | 96.8 | 4.5 |

Visualizations

Caption: Experimental workflow for aniline quantification.

Caption: Ratiometric quantification using an internal standard.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of aniline in aqueous samples using N-(tert-Butoxycarbonyl)aniline-13C6 as an internal standard. The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides excellent correction for matrix effects and procedural losses, resulting in high accuracy and precision. The described sample preparation and LC-MS/MS parameters can be adapted for the analysis of aniline in other matrices and for related aniline derivatives.

Application Note & Protocol: Quantitative Analysis of N-(tert-Butoxycarbonyl)aniline using N-(tert-Butoxycarbonyl)aniline-13C6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(tert-Butoxycarbonyl)aniline (N-Boc-aniline) is a crucial intermediate in the synthesis of various pharmaceutical compounds and organic materials. Accurate quantification of N-Boc-aniline in complex matrices, such as plasma or reaction mixtures, is essential for pharmacokinetic studies, process optimization, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard (SIL-IS), such as N-(tert-Butoxycarbonyl)aniline-13C6, is the gold standard for quantitative bioanalysis.[1] This internal standard co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise results.[1] This document provides a detailed protocol for the quantitative analysis of N-Boc-aniline using N-(tert-Butoxycarbonyl)aniline-13C6 as an internal standard by LC-MS/MS.

Principle

A known concentration of N-(tert-Butoxycarbonyl)aniline-13C6 is spiked into all samples, calibrators, and quality control (QC) samples. Following sample preparation to remove interferences, the analyte and the internal standard are separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to quantify the analyte in unknown samples. This ratiometric approach ensures high precision and accuracy by compensating for potential variations during the analytical process.

Experimental Protocols

1. Materials and Reagents

-

N-(tert-Butoxycarbonyl)aniline (Analyte)

-

N-(tert-Butoxycarbonyl)aniline-13C6 (Internal Standard)

-

HPLC-grade methanol (B129727)

-

HPLC-grade acetonitrile (B52724)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control matrix (e.g., human plasma, reaction buffer)

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(tert-Butoxycarbonyl)aniline and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-(tert-Butoxycarbonyl)aniline-13C6 and dissolve it in 1 mL of methanol.

-

Analyte Working Solution (10 µg/mL): Dilute the analyte stock solution 1:100 with 50% methanol in water.

-

Internal Standard Working Solution (100 ng/mL): Perform serial dilutions of the internal standard stock solution with 50% methanol in water.

3. Sample Preparation (Protein Precipitation for Plasma Samples)

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the Internal Standard Working Solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | |

| 0.0 - 0.5 min | 10% B |

| 0.5 - 3.0 min | 10% to 95% B |

| 3.0 - 4.0 min | 95% B |

| 4.1 - 5.0 min | 10% B (Re-equilibration) |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | |

| N-Boc-aniline | Precursor Ion (m/z): 194.1, Product Ion (m/z): 138.1, Collision Energy (eV): 15 |

| N-Boc-aniline-13C6 | Precursor Ion (m/z): 200.1, Product Ion (m/z): 144.1, Collision Energy (eV): 15 |

5. Calibration and Quantification

-

Prepare a series of calibration standards by spiking the Analyte Working Solution into the control matrix to achieve a concentration range of 1 - 1000 ng/mL.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

-

Process all calibrators, QCs, and unknown samples as described in the sample preparation protocol.

-

Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the calibration curve.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Illustrative Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 150,100 | 0.0101 |

| 5 | 7,650 | 152,300 | 0.0502 |

| 25 | 38,100 | 151,500 | 0.2515 |

| 100 | 153,200 | 152,800 | 1.0026 |

| 250 | 380,500 | 151,900 | 2.5049 |

| 500 | 755,000 | 150,800 | 5.0066 |

| 1000 | 1,510,000 | 151,200 | 9.9868 |

Linearity: R² > 0.995

Table 2: Illustrative Method Validation Data

| Parameter | LLOQ (1 ng/mL) | LQC (3 ng/mL) | MQC (300 ng/mL) | HQC (800 ng/mL) |

| Intra-day Precision (%RSD, n=6) | 8.5 | 6.2 | 4.1 | 3.5 |

| Inter-day Precision (%RSD, n=18) | 9.8 | 7.5 | 5.3 | 4.8 |

| Accuracy (%Bias) | -4.2 | 2.5 | -1.8 | 1.2 |

| Recovery (%) | 92.1 | 94.5 | 95.2 | 93.8 |

| Matrix Effect (%) | 96.7 | 98.2 | 97.5 | 98.9 |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data is illustrative and represents typical performance for a validated LC-MS/MS method using a stable isotope-labeled internal standard.

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Analyte and internal standard relationship.

References

Application Notes and Protocols for Quantitative Analysis Using N-(tert-Butoxycarbonyl)aniline-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis is a cornerstone of drug development and clinical research, demanding high accuracy and precision. The use of stable isotope-labeled internal standards (SIL-ISs) in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis. This is due to the ability of SIL-ISs to mimic the analyte throughout sample preparation and analysis, effectively compensating for matrix effects and other sources of analytical variability.[1] N-(tert-Butoxycarbonyl)aniline-13C6 is a stable isotope-labeled form of N-(tert-Butoxycarbonyl)aniline, making it an ideal internal standard for the accurate quantification of its unlabeled counterpart in various biological matrices.

This document provides detailed application notes and protocols for the use of N-(tert-Butoxycarbonyl)aniline-13C6 in a validated LC-MS/MS method for the quantitative analysis of N-(tert-Butoxycarbonyl)aniline in human plasma.

Principle of the Method

The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, N-(tert-Butoxycarbonyl)aniline-13C6, is added to the plasma samples containing the analyte, N-(tert-Butoxycarbonyl)aniline. The analyte and the internal standard are then extracted from the plasma matrix using liquid-liquid extraction (LLE). Following extraction, the samples are analyzed by LC-MS/MS. The analyte and the internal standard co-elute chromatographically but are distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratio. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the original sample, effectively correcting for any losses during sample processing and variations in instrument response.

Experimental Protocols

Materials and Reagents

-

Analyte: N-(tert-Butoxycarbonyl)aniline (≥98% purity)

-

Internal Standard: N-(tert-Butoxycarbonyl)aniline-13C6 (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Methyl-tert-butyl ether (MTBE) (HPLC grade)

-

Water: Deionized water, 18 MΩ·cm or higher purity

-

Biological Matrix: Human plasma (K2-EDTA as anticoagulant)

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of N-(tert-Butoxycarbonyl)aniline and N-(tert-Butoxycarbonyl)aniline-13C6.

-

Dissolve each in a 10 mL volumetric flask with methanol to obtain separate 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of N-(tert-Butoxycarbonyl)aniline by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the N-(tert-Butoxycarbonyl)aniline-13C6 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

-

Calibration Standards and Quality Control Samples:

-

Spike blank human plasma with the appropriate working standard solutions of the analyte to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 500 µL of MTBE.

-

Vortex mix for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 95% B over 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | |

| N-(tert-Butoxycarbonyl)aniline | Precursor Ion (m/z): 194.1, Product Ion (m/z): 138.1 |

| N-(tert-Butoxycarbonyl)aniline-13C6 | Precursor Ion (m/z): 200.1, Product Ion (m/z): 144.1 |

Data Presentation

Table 1: Method Validation Summary - Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| Low QC | 3 | 2.95 | 98.3 | 4.5 |

| Mid QC | 50 | 51.2 | 102.4 | 3.2 |

| High QC | 800 | 790.4 | 98.8 | 2.8 |

Table 2: Linearity of Calibration Curve

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Equation | y = 0.0123x + 0.0015 |

| Correlation Coefficient (r²) | > 0.998 |

| Weighting | 1/x² |

Visualizations

Experimental Workflow

Caption: Workflow for quantitative analysis of N-(tert-Butoxycarbonyl)aniline.

Rationale for Using a 13C-Labeled Internal Standard

Caption: Compensation for variability using a stable isotope-labeled internal standard.

References

Application Notes and Protocols for N-(tert-Butoxycarbonyl)aniline-13C6 in Metabolic Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. N-(tert-Butoxycarbonyl)aniline-13C6 is a stable isotope-labeled compound designed for use in metabolic labeling studies. The tert-butoxycarbonyl (Boc) protecting group allows for controlled release of the 13C6-labeled aniline (B41778) tracer within the cellular environment. Once deprotected, the 13C6-aniline can be incorporated into various biomolecules, enabling their tracking and quantification using mass spectrometry.

The uniform 13C labeling of the aniline ring provides a distinct mass shift, facilitating the differentiation between labeled and unlabeled molecules. This allows for precise relative and absolute quantification of biomolecules in various experimental conditions, offering valuable insights into metabolic pathways, drug metabolism, and biomarker discovery.